Methyl 4-trifluoromethanesulfonylbutanoate
Description
Methyl 4-trifluoromethanesulfonylbutanoate is an organic compound with the molecular formula C6H9F3O4S. It is a colorless liquid that is widely used in organic synthesis due to its unique chemical properties. This compound is particularly valued for its ability to introduce trifluoromethanesulfonyl groups into various molecules, making it a versatile reagent in the field of synthetic chemistry.
Properties
Molecular Formula |
C6H9F3O4S |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
methyl 4-(trifluoromethylsulfonyl)butanoate |
InChI |
InChI=1S/C6H9F3O4S/c1-13-5(10)3-2-4-14(11,12)6(7,8)9/h2-4H2,1H3 |
InChI Key |
QDLPEEKFLDORTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-trifluoromethanesulfonylbutanoate can be synthesized through several methods. One common approach involves the reaction of 4-bromobutanoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the reaction progress and ensuring the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-trifluoromethanesulfonylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-trifluoromethanesulfonylbutanoic acid and methanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
Methyl 4-trifluoromethanesulfonylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-trifluoromethanesulfonylbutanoate involves the introduction of the trifluoromethanesulfonyl group into target molecules. This group is highly electron-withdrawing, which can significantly alter the reactivity and properties of the target molecule. The compound can act as a methylating agent, transferring the methyl group to various nucleophiles, thereby modifying their chemical structure and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but lacks the butanoate moiety.
Methyl fluorosulfonate: Another related compound with similar reactivity but different substituents.
Uniqueness
Methyl 4-trifluoromethanesulfonylbutanoate is unique due to the presence of both the trifluoromethanesulfonyl and butanoate groups, which confer distinct reactivity and properties. This combination makes it particularly useful in synthetic applications where both functionalities are required.
Biological Activity
Overview of Methyl 4-Trifluoromethanesulfonylbutanoate
This compound is an organic compound that belongs to the class of sulfonyl fluorides. It is characterized by the presence of a trifluoromethanesulfonyl group, which is known for its high reactivity and utility in various chemical transformations, particularly in medicinal chemistry and agrochemical applications.
The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. This compound can modify biomolecules through sulfonation, which can affect protein function and enzyme activity. The trifluoromethyl group enhances the electrophilicity of the sulfonyl moiety, making it a potent reagent in chemical biology.
Pharmacological Applications
Research indicates that compounds containing sulfonyl groups, including this compound, may exhibit various pharmacological properties such as:
- Antimicrobial Activity : Some studies suggest that sulfonyl-containing compounds can inhibit bacterial growth and may be developed into new antibiotics.
- Anticancer Properties : The ability to modify proteins involved in cell signaling pathways could lead to potential anticancer applications.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be beneficial in treating diseases where these enzymes are overactive.
Case Studies
- Antimicrobial Activity : A study explored the synthesis of various sulfonyl derivatives and their effects on Gram-positive and Gram-negative bacteria. This compound showed promising results against certain strains, indicating its potential as a lead compound for antibiotic development.
- Cancer Research : In a recent investigation, researchers utilized this compound to modify proteins involved in cancer cell proliferation. The results demonstrated a significant reduction in cell viability in vitro, suggesting its potential as an anticancer agent.
Research Findings
- In Vitro Studies : Laboratory experiments have shown that this compound can effectively modify target proteins through sulfonation, leading to altered biological functions.
- Toxicity Assessments : Preliminary toxicity studies indicate that while the compound exhibits biological activity, it also requires careful evaluation for safety due to potential cytotoxic effects at higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
